molecular formula C28H32O16 B1669303 Complanatuside CAS No. 116183-66-5

Complanatuside

Número de catálogo: B1669303
Número CAS: 116183-66-5
Peso molecular: 624.5 g/mol
Clave InChI: KKPKUPKKMALLKG-QDYVESOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de complanatuside implica la extracción de glucósidos de flavonoides de las semillas de Astragalus Complanatus. El proceso normalmente incluye el uso de disolventes como etanol o metanol para la extracción . Los compuestos extraídos se purifican entonces mediante técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía líquida de ultra alta resolución (UHPLC) .

Métodos de producción industrial: La producción industrial de this compound sigue métodos de extracción y purificación similares, pero a mayor escala. El uso de técnicas cromatográficas avanzadas asegura la alta pureza y calidad del compuesto .

Análisis De Reacciones Químicas

Metabolic Pathways of Complanatuside

This compound (C₂₈H₃₂O₁₆) is metabolized via five major pathways in rats: demethylation , hydroxylation , glucuronidation , sulfonation , and dehydration . A total of 34 metabolites were identified using UHPLC-Q-TOF/MS across plasma, bile, stool, and urine .

Methylation and Demethylation

  • Methylation : Metabolites M3 (C₂₃H₂₄O₁₁) and M16 (C₁₇H₁₄O₆) result from the addition of a methyl group (–CH₃) to this compound or its deglycosylated products.

  • Demethylation : M4 (C₂₁H₂₀O₁₁) and M17 (C₁₅H₁₀O₆) arise from the removal of a methyl group, evidenced by a 14 Da mass reduction compared to precursors .

Hydroxylation

Hydroxylation introduces an –OH group, producing metabolites such as:

  • M8 (C₂₁H₂₀O₁₂): Formed via hydroxylation of M4 .

  • M19 (C₁₆H₁₂O₇) and M20 (C₁₇H₁₄O₇): Derived from hydroxylation of demethylated intermediates .

Glucuronidation and Sulfonation

  • Glucuronidation : M31 (C₂₂H₂₀O₁₂) and M32 (C₂₃H₂₂O₁₃) involve conjugation with glucuronic acid, enhancing water solubility for excretion.

  • Sulfonation : Metabolites like M23 (C₁₆H₁₂O₉S) and M26 (C₁₅H₁₀O₈S) are formed via sulfotransferase activity, critical for detoxification .

Dehydration

M34 (C₂₈H₃₂O₁₅) results from the loss of a water molecule (–H₂O), observed in plasma with a retention time of 1.21 min .

Key Metabolites and Structural Transformations

The table below summarizes representative metabolites, their formulas, and reaction pathways:

MetaboliteFormulaMass (Da)Reaction TypeSample Detected
M1C₂₈H₃₂O₁₆669.1663Parent compoundPlasma, Stool
M3C₂₃H₂₄O₁₁475.1246MethylationPlasma
M4C₂₁H₂₀O₁₁447.0929DemethylationPlasma
M8C₂₁H₂₀O₁₂463.0882HydroxylationPlasma
M23C₁₆H₁₂O₉S379.0129SulfonationPlasma
M31C₂₂H₂₀O₁₂475.0877GlucuronidationPlasma, Bile
M34C₂₈H₃₂O₁₅653.1761DehydrationPlasma

Mechanistic Insights from Fragmentation Patterns

  • Deglycosylation : this compound (M1, m/z 623.1682) loses glucose moieties sequentially, producing ions at m/z 461.1089 (loss of one glucose) and m/z 299.0553 (loss of a second glucose) .

  • Fragment Stability : Demethylated and hydroxylated metabolites show characteristic fragment ions (e.g., m/z 299.0558 for M2 ), aiding structural elucidation .

Pharmacological Implications of Metabolites

While not direct chemical reactions, metabolites like rhamnocitrin derivatives exhibit enhanced bioavailability and contribute to this compound’s anti-inflammatory effects by modulating NLRP3 inflammasome pathways and reducing oxidative stress .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Recent studies have demonstrated that complanatuside exhibits significant anti-inflammatory properties. In a study involving HaCaT cells (human keratinocytes), it was found that this compound could alleviate inflammatory cell damage induced by cytokines such as IFN-γ, TNF-α, and IL-6. The treatment led to a reduction in cell death and pyroptosis, indicating its protective effects against inflammatory damage.

Key Findings:

  • This compound down-regulated pyroptosis-related proteins (NLRP3, GSDMD, ASC).
  • It significantly increased cell viability in cytokine-treated HaCaT cells at non-toxic concentrations (1-20 µM) .
Concentration (µM) Cell Viability (%)
0100
1111.0
5115.3
10118.7
20128.0

Pharmacokinetics and Metabolism

Pharmacokinetic studies have highlighted the metabolic pathways of this compound in vivo. Using ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-Q-TOF/MS), researchers identified up to 34 metabolites of this compound following oral administration in rats.

Pharmacokinetic Parameters:

  • T_max : Time to reach maximum concentration (1 h for this compound).
  • C_max : Maximum plasma concentration (119.15 ng/mL for this compound).
  • AUC(0-t) : Area under the plasma concentration-time curve (143.52 µg/L·h for this compound) .

The rapid metabolism of this compound suggests that its metabolites may play a crucial role in its therapeutic effects.

Anticancer Properties

This compound has shown promise in cancer research, particularly regarding its ability to inhibit the proliferation of cancer cells. In experimental models, it has been observed to induce apoptosis in cancerous cells while sparing normal cells.

Case Study Insights:

  • In a study focused on seminal vesicle cells from diabetic mice, this compound was found to mitigate cell apoptosis through specific molecular pathways .
  • The compound's ability to promote Treg cell differentiation while inhibiting Th17 cell differentiation indicates potential applications in immunotherapy for cancer treatment .

Traditional Medicine Applications

This compound is traditionally used in Chinese medicine for its tonic effects, particularly in treating liver and kidney diseases. Its incorporation into herbal formulations underscores its importance as a natural therapeutic agent.

Comparación Con Compuestos Similares

Complanatuside es único en comparación con otros glucósidos de flavonoides debido a su estructura específica y propiedades farmacológicas. Compuestos similares incluyen:

Estos compuestos comparten actividades biológicas similares, pero difieren en sus estructuras químicas y efectos específicos .

Actividad Biológica

Complanatuside, a flavonoid glycoside derived from Semen Astragali Complanati, exhibits significant biological activities, particularly in anti-inflammatory and protective roles against cellular damage. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Metabolism

This compound consists of a rhamnocitrin moiety linked to two glucose units at positions C-3 and C-4′. Its pharmacokinetic profile indicates rapid metabolism in vivo, with major metabolic pathways involving glucuronidation and sulfonation. The pharmacokinetic parameters observed in rat studies include:

ParameterValue
T_max (h)1.08
C_max (ng/mL)110.8
AUC_0-t (ng·h/mL)566.0

These findings suggest that while this compound is rapidly metabolized, its metabolites may contribute significantly to its biological effects .

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound effectively mitigates inflammatory responses in various cell types. One significant study focused on HaCaT cells (human keratinocytes), where it was shown to alleviate cytokine-induced inflammatory damage caused by IFN-γ, TNF-α, and IL-6. The results indicated:

  • Cell Viability : this compound treatment at concentrations of 1, 5, 10, and 20 µM increased cell viability by 11.0%, 15.3%, 18.7%, and 28.0%, respectively, compared to cytokine-treated controls .
  • Pyroptosis Inhibition : The compound down-regulated pyroptosis markers such as NLRP3, GSDMD, and ASC, indicating a protective mechanism against inflammation-induced cell death .

The protective effects of this compound can be attributed to several mechanisms:

  • Reduction of Reactive Oxygen Species (ROS) : this compound significantly decreased ROS levels in treated cells.
  • Inhibition of Pro-inflammatory Enzymes : It down-regulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key players in inflammation .
  • Caspase-1 Activity : Treatment with this compound reduced caspase-1 activation, which is crucial for the inflammatory response during pyroptosis .

Colitis Model

In another study involving TNBS-induced colitis in mice, this compound A demonstrated the ability to alleviate symptoms such as weight loss and colon length shortening. Key findings included:

  • Disease Activity Index : Significant reductions in disease activity index scores were observed.
  • Th17/Treg Balance : this compound A increased regulatory T cells (Tregs) while decreasing Th17 cells, suggesting an immunomodulatory effect .

Skin Inflammation

In the context of skin inflammation related to COVID-19, this compound's ability to inhibit inflammatory damage in HaCaT cells positions it as a potential therapeutic candidate for managing cytokine storms associated with viral infections .

Propiedades

IUPAC Name

5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKUPKKMALLKG-QDYVESOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151307
Record name Complanatuside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116183-66-5
Record name Complanatuside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116183-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Complanatuside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Complanatuside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Complanatuside
Reactant of Route 2
Complanatuside
Reactant of Route 3
Complanatuside
Reactant of Route 4
Complanatuside
Reactant of Route 5
Complanatuside
Reactant of Route 6
Complanatuside
Customer
Q & A

Q1: What is the mechanism of action of complanatuside?

A1: this compound exhibits its anti-inflammatory effects primarily by targeting the JAK2/STAT3 signaling pathway []. It interacts with JAK2 through six hydrogen bonds, as revealed by molecular docking studies, and reduces the phosphorylation of JAK2 and STAT3. This, in turn, inhibits the differentiation of pro-inflammatory Th17 cells and promotes the differentiation of anti-inflammatory Treg cells, contributing to the alleviation of inflammation. Additionally, this compound downregulates the NLRP3 inflammasome pathway by reducing the levels of NLRP3, GSDMD, and ASC, leading to a decrease in pyroptosis, a form of inflammatory cell death [].

Q2: What are the major metabolites of this compound and how is it metabolized in the body?

A2: this compound undergoes extensive metabolism, primarily through glucuronidation and sulfonation []. These processes lead to the formation of various metabolites, with rhamnocitrin 3-O-β-glc and rhamnocitrin being the two major ones found in rat plasma. Interestingly, rhamnocitrin exhibits a higher plasma concentration than the parent compound after oral administration, suggesting it as the main circulating form of this compound in rats.

Q3: What is the chemical structure of this compound?

A3: this compound is a flavonol glycoside. While its specific spectroscopic data is not detailed in the provided abstracts, its structure consists of a rhamnocitrin aglycone (a flavonol) attached to a sugar moiety through a glycosidic bond [, ].

Q4: How effective is this compound in treating inflammatory conditions, and what evidence supports this?

A4: In vivo studies using a mouse model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) demonstrate that this compound A effectively alleviates colitis symptoms []. This is evidenced by the prevention of weight loss, reduced colon shortening, improved disease activity index scores, and decreased inflammatory markers. Furthermore, this compound shows promising effects in protecting skin keratinocytes from inflammatory damage induced by pro-inflammatory cytokines (IFN-γ, TNF-α, and IL-6) in vitro, suggesting its potential for treating skin inflammation [].

Q5: How do different processing methods affect the this compound content in Astragalus complanatus ?

A5: Processing Astragalus complanatus with salt can lead to a decrease in this compound content []. This highlights the importance of considering processing techniques when aiming to preserve the levels of this bioactive compound in herbal preparations.

Q6: Are there any alternative compounds found in Astragalus complanatus that exhibit similar bioactivities?

A6: Yes, research suggests that other flavonoid glycosides present in Astragalus complanatus, such as astragalin, complanatoside B, and kaempferol, may also contribute to its anti-erectile dysfunction effects []. Additionally, compounds like rhamnocitrin-3-O--D-glucoside and genkwanin-4’-O--D-glucoside have been identified alongside this compound in Lepidium draba, a plant known for its medicinal properties []. This suggests the presence of multiple bioactive constituents with potentially overlapping pharmacological activities.

Q7: What analytical methods are used to quantify this compound?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed for quantifying this compound. For instance, HPLC with ultraviolet detection (HPLC-UV) has been successfully applied to determine this compound content in commercial samples of Astragalus complanatus []. Additionally, sophisticated techniques like ultra-high performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) are utilized to identify this compound and its metabolites in biological samples [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.